2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole
2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole
MF438 is an inhibitor of stearoyl-CoA desaturase 1 (SCD1; IC50 = 2.3 nM for the rat enzyme), an enzyme that catalyzes the formation of a cis double bond at the ∆9 position of stearoyl-CoA to produce oleoyl-CoA. It reduces spheroid formation in NCI H460 and patient-derived non-small cell lung cancer (NSCLC) cells in a concentration-dependent manner, an effect that can be blocked by oleic acid. MF438 (1 µM) decreases the activity of aldehyde dehydrogenase 1A1 (ALDH1A1), a marker of cancer stem cells (CSCs), in NCI H460-derived spheroids when used at a concentration of 1 µM. It acts synergistically with cisplatin to induce apoptosis and autophagy in patient-derived NSCLC cells.
MF-438 is a potent and orally bioavailable SCD inhibitor. MF-438 exhibits good pharmacokinetics and metabolic stability, thereby serving as a valuable tool for further understanding the role of SCD inhibition in biological and pharmacological models of diseases related to metabolic disorders. Co-treatment with cisplatin and MF-438 reverts upregulation of CSCs markers, strongly synergizes in the inhibition of 3D spheroids formation and induces CSCs apoptosis.
MF-438 is a potent and orally bioavailable SCD inhibitor. MF-438 exhibits good pharmacokinetics and metabolic stability, thereby serving as a valuable tool for further understanding the role of SCD inhibition in biological and pharmacological models of diseases related to metabolic disorders. Co-treatment with cisplatin and MF-438 reverts upregulation of CSCs markers, strongly synergizes in the inhibition of 3D spheroids formation and induces CSCs apoptosis.
Brand Name:
Vulcanchem
CAS No.:
921605-87-0
VCID:
VC0535334
InChI:
InChI=1S/C19H18F3N5OS/c1-12-23-26-18(29-12)15-6-7-17(25-24-15)27-10-8-13(9-11-27)28-16-5-3-2-4-14(16)19(20,21)22/h2-7,13H,8-11H2,1H3
SMILES:
CC1=NN=C(S1)C2=NN=C(C=C2)N3CCC(CC3)OC4=CC=CC=C4C(F)(F)F
Molecular Formula:
C19H18F3N5OS
Molecular Weight:
421.4 g/mol
2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole
CAS No.: 921605-87-0
Cat. No.: VC0535334
Molecular Formula: C19H18F3N5OS
Molecular Weight: 421.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | MF438 is an inhibitor of stearoyl-CoA desaturase 1 (SCD1; IC50 = 2.3 nM for the rat enzyme), an enzyme that catalyzes the formation of a cis double bond at the ∆9 position of stearoyl-CoA to produce oleoyl-CoA. It reduces spheroid formation in NCI H460 and patient-derived non-small cell lung cancer (NSCLC) cells in a concentration-dependent manner, an effect that can be blocked by oleic acid. MF438 (1 µM) decreases the activity of aldehyde dehydrogenase 1A1 (ALDH1A1), a marker of cancer stem cells (CSCs), in NCI H460-derived spheroids when used at a concentration of 1 µM. It acts synergistically with cisplatin to induce apoptosis and autophagy in patient-derived NSCLC cells. MF-438 is a potent and orally bioavailable SCD inhibitor. MF-438 exhibits good pharmacokinetics and metabolic stability, thereby serving as a valuable tool for further understanding the role of SCD inhibition in biological and pharmacological models of diseases related to metabolic disorders. Co-treatment with cisplatin and MF-438 reverts upregulation of CSCs markers, strongly synergizes in the inhibition of 3D spheroids formation and induces CSCs apoptosis. |
|---|---|
| CAS No. | 921605-87-0 |
| Molecular Formula | C19H18F3N5OS |
| Molecular Weight | 421.4 g/mol |
| IUPAC Name | 2-methyl-5-[6-[4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl]pyridazin-3-yl]-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C19H18F3N5OS/c1-12-23-26-18(29-12)15-6-7-17(25-24-15)27-10-8-13(9-11-27)28-16-5-3-2-4-14(16)19(20,21)22/h2-7,13H,8-11H2,1H3 |
| Standard InChI Key | NVUJDKDVOZVALT-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)C2=NN=C(C=C2)N3CCC(CC3)OC4=CC=CC=C4C(F)(F)F |
| Canonical SMILES | CC1=NN=C(S1)C2=NN=C(C=C2)N3CCC(CC3)OC4=CC=CC=C4C(F)(F)F |
| Appearance | Solid powder |
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